molecular formula C10H13NO3 B13657340 Ethyl 2-methoxy-3-methylisonicotinate

Ethyl 2-methoxy-3-methylisonicotinate

Cat. No.: B13657340
M. Wt: 195.21 g/mol
InChI Key: RPSMZRSUMAJZFI-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-methylisonicotinate is an ethyl ester derivative of isonicotinic acid, featuring a pyridine ring substituted with a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 3. The compound’s molecular formula is C₁₀H₁₅NO₃, with a calculated molar mass of 197.2 g/mol. Structurally, it belongs to the class of isonicotinate esters, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their tunable reactivity and stability.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-methoxy-3-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-6-11-9(13-3)7(8)2/h5-6H,4H2,1-3H3

InChI Key

RPSMZRSUMAJZFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-3-methylisonicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can be advantageous due to their improved flow regimes, mass, and heat transfer properties . These reactors allow for precise control of reaction conditions, leading to higher conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-methoxy-3-methylisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Bromo-3-Hydroxy-6-Methylisonicotinate

A structurally analogous compound, Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate (CAS: 1244018-31-2), provides a basis for comparison . Key differences and similarities are outlined below:

Table 1: Comparative Analysis of Key Properties
Property Ethyl 2-Methoxy-3-Methylisonicotinate Ethyl 2-Bromo-3-Hydroxy-6-Methylisonicotinate
Molecular Formula C₁₀H₁₅NO₃ C₉H₁₀BrNO₃
Molar Mass (g/mol) 197.2 (calculated) 260.08 (reported)
Substituents 2-methoxy, 3-methyl 2-bromo, 3-hydroxy, 6-methyl
Functional Groups Ester, methoxy, methyl Ester, bromo, hydroxy, methyl
Polarity Moderate (methoxy is less polar) High (hydroxy and bromo enhance polarity)
Reactivity Stable (EDG at C2) Bromo group enables nucleophilic substitution
Key Findings:

Substituent Effects :

  • The methoxy group in the target compound reduces polarity compared to the hydroxy group in the analog, likely decreasing solubility in polar solvents (e.g., water) but enhancing compatibility with organic solvents.
  • The bromo substituent in the analog introduces a heavy atom (Br, ~80 g/mol), significantly increasing molar mass and enabling reactions such as Suzuki couplings or nucleophilic substitutions .

In contrast, the hydroxy group at C3 in the analog increases hydrogen-bonding capacity, improving solubility in polar aprotic solvents.

Applications :

  • The target compound’s stability and moderate polarity make it suitable for applications requiring controlled release or prolonged stability.
  • The analog’s bromo group positions it as a versatile intermediate for further functionalization in medicinal chemistry .

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